

Application Note: Orphenadrine-d3 Citrate Salt Sample Preparation for LC-MS Bioanalysis

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Compound of Interest

Compound Name: Orphenadrine-d3 Citrate Salt

CAS No.: 1185011-75-9

Cat. No.: B602516

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Abstract

This guide provides a definitive protocol for the quantification of Orphenadrine in biological matrices using Orphenadrine-d3 (N-methyl-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS). It addresses the specific challenges of handling the citrate salt form, solubility optimization, and minimizing isotopic interference. Two distinct sample preparation workflows—Liquid-Liquid Extraction (LLE) for high-sensitivity applications and Protein Precipitation (PPT) for high-throughput screening—are detailed with step-by-step instructions.

Introduction & Analyte Properties[1][2][3][4][5][6][7]

Orphenadrine is a skeletal muscle relaxant and anticholinergic drug. In pharmaceutical formulations and analytical standards, it is frequently supplied as the Citrate salt to enhance stability and water solubility. However, for LC-MS analysis, the free base properties dictate the extraction and chromatographic behavior.

Physicochemical Profile

Property	Value	Implication for Protocol
Analyte	Orphenadrine Citrate	Salt Form: Must correct for stoichiometry.
MW (Salt)	461.51 g/mol	Use for weighing.
MW (Free Base)	269.38 g/mol	Use for concentration calculations.
pKa	~8.9 (Basic)	Positive Ion Mode (ESI+). Retains well at high pH or on C18 at low pH.
LogP	3.77 (Lipophilic)	Excellent candidate for LLE; requires high organic for elution.
Internal Standard	Orphenadrine-d3 (N-methyl-d3)	SIL-IS: Compensates for matrix effects and recovery loss.

The "Salt Correction" Factor

Crucial for accuracy: When preparing stock solutions from the citrate salt, you must account for the non-active citrate moiety.

To obtain 1.0 mg of Orphenadrine free base, weigh 1.713 mg of Orphenadrine Citrate.

Stock Solution Preparation

Safety Note: Orphenadrine is toxic and possesses anticholinergic properties. Handle powder in a fume hood. Orphenadrine-d3 is light-sensitive; use amber glassware.

Primary Stock Solution (1.0 mg/mL Free Base)

- Weighing: Weigh 1.713 mg of Orphenadrine Citrate (or Orphenadrine-d3 Citrate) into a 1.5 mL amber glass vial.
 - Note: If using Orphenadrine-d3 HCl, recalculate the factor using MW(HCl).

- Dissolution: Add 1.0 mL of Methanol (MeOH).
 - Why MeOH? While citrate salts are water-soluble, the free base is lipophilic. MeOH ensures the compound remains in solution even if the pH shifts, and it prevents hydrolysis during long-term storage.
- Mixing: Vortex for 30 seconds. Sonication is rarely needed but permissible for 1 minute if crystals persist.
- Storage: Store at -20°C or -80°C. Stable for >6 months.

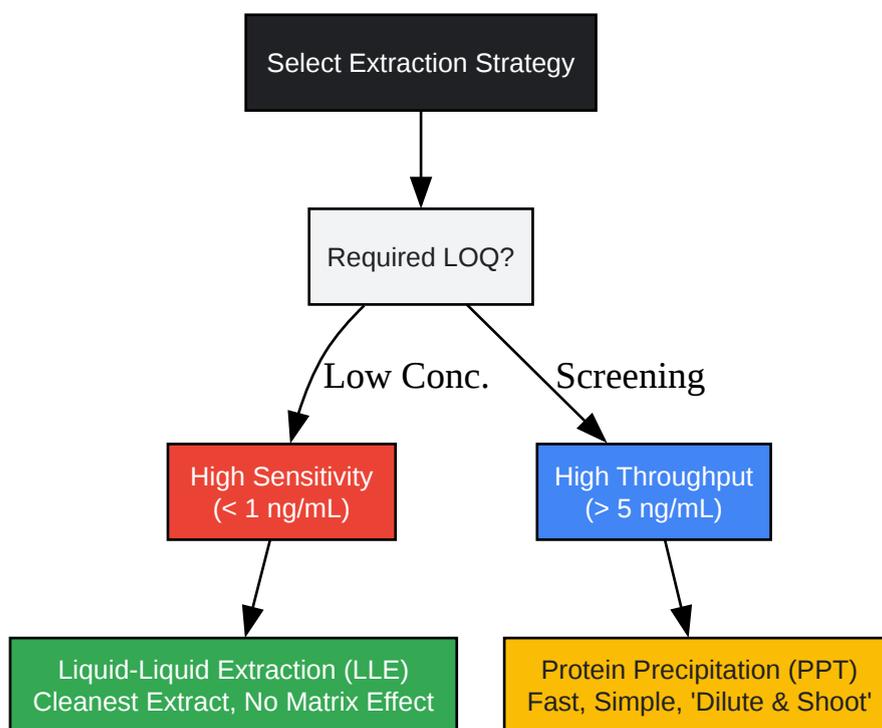
Working Standard Solutions (WS)

Prepare fresh daily or weekly (stored at 4°C).

- Diluent: 50:50 Methanol:Water (v/v). Matching the initial LC mobile phase prevents peak distortion.
- IS Working Solution (IS-WS): Dilute the Orphenadrine-d3 stock to a fixed concentration (e.g., 50 ng/mL) in the diluent.

Sample Preparation Workflows

Choose the method based on your sensitivity requirements (LOQ) and throughput needs.



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Figure 1: Decision tree for selecting the appropriate extraction methodology.

Protocol A: Liquid-Liquid Extraction (LLE) – Gold Standard

Best for: Pharmacokinetic (PK) studies, low LOQ, dirty matrices (plasma/urine).

- Aliquot: Transfer 200 μL of plasma/serum to a 2 mL polypropylene tube.
- IS Addition: Add 20 μL of IS Working Solution (Orphenadrine-d3). Vortex gently.
- Basification: Add 50 μL of 0.1 M NaOH (or 0.5 M Sodium Carbonate pH 10).
 - Mechanism:[1][2][3][4][5] This neutralizes the amine (pKa ~9), converting Orphenadrine to its uncharged free base form, driving it into the organic layer.
- Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2).
- Agitation: Shake/tumble for 10 minutes. Centrifuge at 4,000 x g for 5 minutes.

- Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the top organic layer into a clean glass tube.
- Evaporation: Evaporate to dryness under Nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 20% ACN in 0.1% Formic Acid). Vortex well.

Protocol B: Protein Precipitation (PPT) – Rapid Screening

Best for: Discovery phase, high concentration samples, synthetic urine.

- Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube or 96-well plate.
- Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing the Internal Standard (Orphenadrine-d3 at 50 ng/mL).
 - Ratio: A 1:4 (Sample:Solvent) ratio ensures >98% protein removal.
- Agitation: Vortex vigorously for 1 minute.
- Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Dilution (Optional): If the supernatant is too strong for the column, transfer 100 µL of supernatant to a new well and add 100 µL of Water (0.1% Formic Acid).
- Injection: Inject the supernatant directly.

LC-MS/MS Analysis Parameters

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Note: Ammonium formate buffers the pH to ensure reproducible ionization of the basic amine.
- Flow Rate: 0.4 - 0.6 mL/min.
- Gradient:
 - 0.0 min: 10% B
 - 0.5 min: 10% B
 - 3.0 min: 90% B
 - 3.5 min: 90% B
 - 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM) Settings

Ionization: ESI Positive Mode (ESI+)

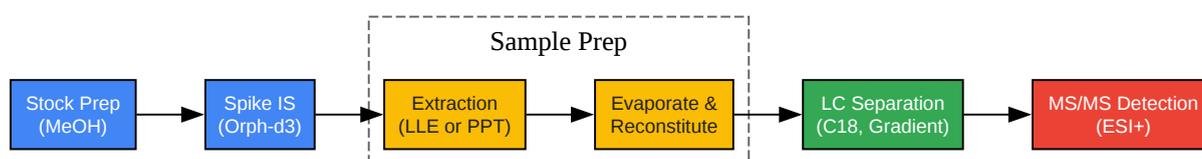
Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Role
Orphenadrine	270.2 ()	181.1	20 - 25	Quantifier
270.2	116.1	35	Qualifier	
Orphenadrine-d3	273.2 ()	181.1	20 - 25	IS Quantifier

Technical Insight on Transitions: The primary fragment m/z 181.1 corresponds to the *o*-methyl- α -phenylbenzyl cation. This fragment is formed by the cleavage of the ether bond and loss of the amine side chain.

- **Crucial Detail:** If your Orphenadrine-d3 is labeled on the N-methyl group (common commercial form), the label is lost in the 181.1 fragment. Therefore, both analyte and IS

share the same product ion (181.1).

- Resolution Requirement: The Q1 quadrupole must have sufficient resolution (Unit resolution or better) to distinguish the parent masses (270.2 vs 273.2) to prevent cross-talk.



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Figure 2: Complete analytical workflow from stock preparation to detection.

Validation & Troubleshooting

Matrix Effects

Orphenadrine is prone to phospholipid suppression in PPT methods.

- Check: Monitor the phospholipid transition (m/z 184 \rightarrow 184) to ensure it does not co-elute with Orphenadrine (RT ~2.5 - 3.0 min).
- Fix: If suppression occurs, switch to LLE (Protocol A) or use a Divert Valve to send the first 1 minute of flow to waste.

Linearity & Range

- Typical Range: 1.0 ng/mL – 1000 ng/mL.
- Curve Fitting: Linear regression with weighting.

References

- PubChem. (2025).[6] Orphenadrine Citrate - Compound Summary. National Library of Medicine. [\[Link\]](#)

- Sebaiy, M. et al. (2022).[7][5] Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS. ResearchGate. [[Link](#)]
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